Ochratoxin A-O-methyl, methyl ester

Description

Contextualization of Ochratoxins as Secondary Metabolites

Ochratoxins are a group of mycotoxins produced by the secondary metabolism of several fungal species belonging to the Aspergillus and Penicillium genera. nih.govmdpi.comnih.govnih.gov First isolated in 1965 from Aspergillus ochraceus, Ochratoxin A (OTA) is the most prominent and toxic member of this family. mdpi.com Structurally, OTA is a complex molecule consisting of a dihydroisocoumarin moiety linked via an amide bond to the amino acid L-phenylalanine. mdpi.comnih.gov These fungal metabolites are not essential for the growth or reproduction of the organism but are produced in response to specific environmental conditions. mdpi.commdpi.com

The production of ochratoxins by fungi can occur in a wide variety of agricultural commodities, both pre- and post-harvest. mdpi.com Factors such as temperature, water activity, and the substrate composition influence fungal growth and subsequent toxin production. mdpi.com For instance, Aspergillus species are more common in warmer and temperate regions, while Penicillium species that produce ochratoxin are often found in cooler climates. mdpi.com Due to their stability during food processing, ochratoxins can be present in a range of products consumed by humans and animals, including cereals, coffee beans, spices, and meat products. nih.govmdpi.com The presence of these mycotoxins in the food chain is a significant concern for global food safety. researchgate.net

Derivatization and Metabolite Significance in Ochratoxin Studies

In the field of analytical chemistry, derivatization plays a critical role in the detection and confirmation of mycotoxins. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For Ochratoxin A, which is often analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, derivatization can be used as a confirmatory technique. nih.govresearchgate.netmdpi.com

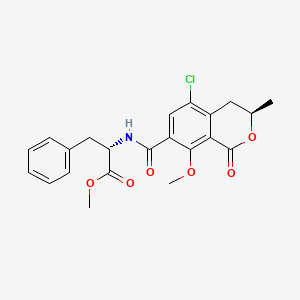

Ochratoxin A-O-methyl, methyl ester is a specific derivative formed from Ochratoxin A. nih.gov This compound is created by the methylation of both the carboxylic acid group of the phenylalanine moiety and the phenolic hydroxyl group on the isocoumarin (B1212949) ring of OTA. This chemical modification yields a derivative that is more volatile and thermally stable, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdocumentsdelivered.com The formation of this specific ester is a key step in certain confirmatory analytical procedures for OTA. nih.govresearchgate.net

Rationale for the Academic Investigation of this compound

The primary rationale for the academic and scientific investigation of this compound stems from its importance in analytical methodology. While methods like HPLC with fluorescence detection are highly sensitive for the routine screening of Ochratoxin A, there is a need for robust confirmatory methods to verify positive findings, especially at low concentrations. nih.govdocumentsdelivered.comresearchgate.net

The conversion of Ochratoxin A to its O-methyl, methyl ester derivative provides a reliable means of confirmation. nih.gov The resulting derivative has distinct chromatographic and mass spectrometric properties that allow for unambiguous identification. nih.govdocumentsdelivered.com Research into this derivative focuses on optimizing the derivatization reaction and the subsequent GC-MS analysis to ensure accuracy and sensitivity. nih.gov The use of a deuterated internal standard, such as the hexadeuterated O-methyl-d3-ochratoxin A methyl-d3 ester derivative, further enhances the quantitative accuracy of the method. nih.gov Therefore, the study of this compound is not driven by its natural occurrence or toxicity, but by its utility as an analytical standard that underpins the rigorous monitoring and control of Ochratoxin A contamination in food and feed. nih.govdocumentsdelivered.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H22ClNO6 | epa.gov |

| Average Mass | 431.87 g/mol | epa.gov |

| Monoisotopic Mass | 431.113565 g/mol | epa.gov |

Table 2: Analytical Methods Involving Derivatization to Ochratoxin A Esters

| Analytical Technique | Purpose | Derivative Formed | Key Findings | Reference(s) |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of Ochratoxin A | O-methylochratoxin A methyl ester | Provides accurate quantitative confirmation down to the HPLC detection limit of 0.1 ppb. | nih.govdocumentsdelivered.com |

| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) | Confirmation of Ochratoxin A identity | Ochratoxin A methyl ester | Used to confirm identity in complex matrices; the ester derivative has a longer retention time. | researchgate.netmdpi.com |

Structure

2D Structure

Properties

CAS No. |

4825-87-0 |

|---|---|

Molecular Formula |

C22H22ClNO6 |

Molecular Weight |

431.9 g/mol |

IUPAC Name |

methyl (2S)-2-[[(3R)-5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C22H22ClNO6/c1-12-9-14-16(23)11-15(19(28-2)18(14)22(27)30-12)20(25)24-17(21(26)29-3)10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3,(H,24,25)/t12-,17+/m1/s1 |

InChI Key |

RCTSSFFIVYPOQC-PXAZEXFGSA-N |

SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |

Isomeric SMILES |

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)OC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)Cl |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |

Other CAS No. |

4825-87-0 |

Synonyms |

OA-Me2 ochratoxin A-O-methyl, methyl este |

Origin of Product |

United States |

Formation Pathways and Chemical Synthesis of Ochratoxin A O Methyl, Methyl Ester

In Vitro Formation via Chemical Derivatization

The chemical synthesis of Ochratoxin A-O-methyl, methyl ester is primarily achieved through derivatization reactions that target the molecule's functional groups. These methods are crucial for producing analytical standards and for confirmatory analysis of Ochratoxin A in various samples. nih.gov

Esterification Reactions for Carboxyl Group Modification

The carboxylic acid moiety of Ochratoxin A is readily converted to its methyl ester through esterification. A common and effective method involves the use of an acid catalyst in the presence of methanol (B129727). mdpi.com One such established protocol utilizes boron trifluoride-methanol solution. mdpi.com In this reaction, the boron trifluoride acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid and facilitating nucleophilic attack by methanol. This process, known as Fischer esterification, results in the formation of the methyl ester and water. mdpi.com

Another simplified procedure for esterification involves incubating the Ochratoxin A sample in a solution of methanol and hydrochloric acid. libretexts.org This method has been shown to achieve a high conversion rate of over 95% to the corresponding methyl ester when incubated for at least 12 hours at 20°C with a high concentration of methanol (95% v/v) and 6 N or higher HCl. libretexts.org

Methylation of Hydroxyl Groups

In addition to the esterification of the carboxyl group, the formation of this compound requires the methylation of the phenolic hydroxyl group on the dihydroisocoumarin ring. Reagents like diazomethane (B1218177) can achieve both esterification and etherification in a single step.

Utilization of Diazomethane in Derivatization Protocols

Diazomethane (CH₂N₂) is a highly reactive reagent used for the methylation of carboxylic acids and phenols. spcmc.ac.inyoutube.comyoutube.commasterorganicchemistry.com The reaction with a carboxylic acid is an acid-base reaction where the acidic proton of the carboxyl group is transferred to diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane and displacing nitrogen gas as a leaving group. youtube.comyoutube.commasterorganicchemistry.com This reaction is highly efficient and produces the methyl ester. youtube.commasterorganicchemistry.com Diazomethane also reacts with the phenolic hydroxyl group of Ochratoxin A to form a methyl ether. Due to its hazardous and explosive nature, diazomethane is typically generated in situ for immediate use in derivatization procedures. nih.gov

Stereochemical Considerations in Synthetic Routes

Ochratoxin A possesses a chiral center at the C-3 position of the dihydroisocoumarin moiety and another in the L-phenylalanine side chain. The stereochemistry of these centers is crucial for its biological activity. Research has been conducted on the total synthesis of all four stereoisomers of Ochratoxin A to investigate the relationship between stereochemistry and cytotoxicity. nih.gov

When derivatizing Ochratoxin A to its O-methyl, methyl ester, it is important to consider the potential for racemization or changes in stereochemistry. The use of diazomethane for esterification is considered a mild method that is unlikely to compromise the stereochemical integrity of the starting material, particularly at the α-carbon of the amino acid. spcmc.ac.in The mechanism of Fischer esterification, involving a tetrahedral intermediate, generally proceeds without inversion of configuration at the chiral centers of the original molecule. However, the specific conditions of the reaction, such as temperature and acid strength, should be controlled to minimize any potential side reactions that could affect the stereochemistry.

Biotransformation and Metabolic Formation in Biological Systems

Ochratoxin A can be metabolized by various organisms, including plants, leading to the formation of different derivatives, including its methyl ester. nih.gov

Enzymatic Pathways Leading to Methyl Ester Formation from Ochratoxin A

Studies have shown that plant cell suspension cultures, such as those from wheat and maize, can metabolize Ochratoxin A into several products, including Ochratoxin A methyl ester. nih.gov This suggests the presence of enzymes within these plant cells capable of catalyzing the methylation of Ochratoxin A. While the specific enzymes have not been fully characterized, it is hypothesized that O-methyltransferases (OMTs) are involved in this process. nih.govresearchgate.netmdpi.com OMTs are a class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. In the context of Ochratoxin A, an OMT would catalyze the methylation of the phenolic hydroxyl group.

The formation of the methyl ester from the carboxylic acid group via enzymatic pathways is less commonly reported in the context of Ochratoxin A metabolism. While some enzymes like lipases can catalyze esterification reactions, the primary route of detoxification in many organisms involves hydrolysis of the amide bond to form the less toxic Ochratoxin α and phenylalanine. researchgate.netnih.govresearchgate.net The enzymatic formation of this compound in plants appears to be a detoxification or metabolic transformation pathway, the full details of which are still an area of active research. nih.gov

Cellular Models for Biotransformation Studies

Several in vitro models have been crucial in studying the formation of this compound.

Human Cell Co-Cultures: A co-culture system using human intestinal Caco-2 cells and human liver HepG2 cells in a Transwell setup has been employed to mimic the journey of OTA through the intestinal epithelium and subsequent hepatic metabolism. nih.gov This model is effective for studying both the cytotoxicity and the biotransformation of OTA. nih.gov Caco-2 cells, in particular, are a well-established model for the human intestinal barrier, and their use has been fundamental in understanding the transport and secretion of OTA. nih.govresearchgate.net

Rat Liver Microsomes: In vitro studies utilizing rat liver microsomes have also demonstrated the capacity to metabolize OTA. nih.gov In these experiments, a Phase I methylation reaction was observed, leading to the formation of OTA methyl ester. nih.gov

Plant Cell Cultures: As previously mentioned, suspension cultures of wheat and maize cells are effective models for investigating the metabolic fate of OTA in plants, where the formation of the methyl ester has been clearly identified. nih.gov

Comparative Analysis of Methyl Ester Production Across Different Cell Lines

Comparative studies using different cell models have provided insights into the prevalence of methyl ester formation. In a study investigating OTA metabolism in a co-culture of Caco-2 (intestinal) and HepG2 (hepatic) cells, Ochratoxin A methyl ester was identified as the major metabolite in both cell lines across all treatment conditions. nih.gov This finding suggests that the enzymatic capacity for this specific methylation is present in both intestinal and liver-derived cells.

Similarly, research on plant cell suspension cultures showed that both wheat and maize cells produce Ochratoxin A methyl ester, indicating this is not a species-specific metabolic pathway within these crops. nih.gov

Table 1: Production of this compound in Various Cellular Models An interactive table. Click on the headers to sort.

| Cellular Model | Organism | Type of Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| Caco-2 & HepG2 | Human | Co-culture | OTA methyl ester was the major metabolite in both cell lines. | nih.gov |

| Liver Microsomes | Rat | In vitro enzyme assay | A relatively high amount of OTA methyl ester was formed. | nih.gov |

| Wheat Cell Culture | Plant | Cell Suspension | OTA methyl ester was identified as a main metabolite. | nih.gov |

Environmental and Food Matrix-Induced Esterification

Beyond enzymatic conversion, the chemical environment within certain foods and processing methods can induce the formation of OTA esters.

Influence of Alcoholic and Acidic Conditions in Matrices (e.g., Wine) on Ester Formation

The chemical properties of certain food matrices, such as wine, can facilitate the esterification of Ochratoxin A. The alcoholic and acidic nature of wine provides a favorable environment for the transformation of OTA's carboxylic acid group into an ester. researchgate.net This can lead to the formation of various esters, including the ethyl ester (Ochratoxin C) and potentially methyl esters if methanol is present. researchgate.netnih.gov These modified forms of OTA can be created through reactions with constituents found in grapes and must. wikipedia.org

Thermally Induced Esterification Processes (e.g., Coffee Roasting)

High-temperature food processing, such as coffee roasting, significantly impacts the chemical structure of Ochratoxin A. However, the available evidence indicates that this process leads to degradation and isomerization rather than the formation of this compound. mdpi.comnih.gov The main reactions that occur during roasting are:

Thermal Degradation: High heat can break down the OTA molecule. uoregon.edu

Isomerization: Racemization of the phenylalanine moiety occurs at high temperatures, yielding 2′R-ochratoxin A (also referred to as 14(R)-OTA). nih.gov This isomerization can begin at temperatures as low as 120 °C and becomes rapid at 210 °C and above. nih.gov

Formation of Other Byproducts: Other identified thermal degradation products include decarboxy-ochratoxin A (DC-OTA) and ochratoxin α-amide (OTamide). nih.govmdpi.com

Studies simulating coffee roasting conditions have not reported the formation of the methyl ester, focusing instead on the aforementioned degradation products. nih.govmdpi.com

Table 2: Reported Thermal Degradation Products of Ochratoxin A in Coffee Roasting An interactive table. Click on the headers to sort.

| Product | Formation Process | Reference(s) |

|---|---|---|

| 2′R-Ochratoxin A (2'R-OTA) | Isomerization at high temperature | nih.gov |

| Decarboxy-Ochratoxin A (DC-OTA) | Decarboxylation at high temperature | nih.gov |

| Ochratoxin α-amide (OTamide) | Amide formation at high temperature | nih.govmdpi.com |

Isolation and Characterization of Matrix-Bound Esters

The isolation and characterization of this compound from complex matrices require specific analytical techniques. For laboratory synthesis and purification, methods include boron fluoride-catalyzed esterification with methanol, followed by extraction and purification using techniques like silica (B1680970) gel column chromatography.

For detection in biological or food samples, metabolites are often isolated using methods like thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC). nih.gov Modern, highly sensitive extraction techniques such as Fast Mycotoxin Extraction (FaMEx) have also been developed for rapid identification from food and environmental samples. nih.gov

Characterization and definitive identification of the ester are achieved using advanced analytical methods. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is the primary tool for this purpose. nih.govnih.gov Specifically, Multiple Reaction Monitoring (MRM) methods can be established for the precise detection and quantification of the OTA methyl ester. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Ochratoxin A | OTA |

| This compound | OTA methyl ester |

| Ochratoxin B | OTB |

| Ochratoxin C | OTC |

| Ochratoxin alpha | OTα |

| 2′R-Ochratoxin A | 2′R-OTA |

| Decarboxy-Ochratoxin A | DC-OTA |

| Ochratoxin α-amide | OTamide |

| Hydroxyochratoxin A | OH-OTA |

Advanced Analytical Methodologies for the Elucidation and Quantification of Ochratoxin A O Methyl, Methyl Ester

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For Ochratoxin A-O-methyl, methyl ester, various chromatographic methods are employed, each with its specific applications and advantages. The derivatization of Ochratoxin A to its O-methyl, methyl ester alters its chemical properties, primarily its polarity, which is a key factor in chromatographic separation.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and specific method for the analysis of ochratoxins. documentsdelivered.comnih.gov Ochratoxin A and its derivatives possess natural fluorescence, which allows for their detection at very low concentrations. nih.gov The derivatization of Ochratoxin A to its methyl ester is a common confirmatory procedure in analytical protocols. acs.orgresearchgate.net

The analysis of this compound by HPLC-FLD involves its separation on a stationary phase, typically a C18 reversed-phase column. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with acetic or formic acid to improve peak shape and resolution. researchgate.netcapes.gov.br The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal of the target analyte. For instance, Ochratoxin A is typically detected with excitation around 333 nm and emission around 443 nm, and similar wavelengths would be optimized for its O-methyl, methyl ester derivative. researchgate.net

The conversion of Ochratoxin A to its methyl ester derivatives can be achieved through reactions with reagents like boron trifluoride-methanol or acidified methanol (B129727). researchgate.netyoungin.com A simplified and efficient esterification can be performed using methanol and hydrochloric acid (HCl), with conversion rates exceeding 95% under optimal conditions (e.g., incubation for over 12 hours at 20°C with 6 N HCl and 95% v/v methanol). acs.org

Table 1: Typical HPLC-FLD Parameters for Ochratoxin Derivative Analysis

| Parameter | Typical Setting | Source(s) |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (e.g., 50:49:1 v/v/v) | researchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | Fluorescence Detector (FLD) | documentsdelivered.comnih.gov |

| Excitation λ | ~333 nm | researchgate.net |

| Emission λ | ~443 nm | researchgate.net |

| Derivatization | Acidified Methanol (e.g., with HCl or BF₃) | acs.orgyoungin.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses, higher resolution, and improved sensitivity compared to traditional HPLC. nih.govmdpi.com

For the analysis of this compound, UPLC offers the advantage of better separation from matrix interferences and other mycotoxin derivatives that might be present in a sample. The increased peak capacity and narrower peaks lead to lower limits of detection and quantification. mdpi.com The mobile phases used in UPLC are similar to those in HPLC, often consisting of acidified water and acetonitrile or methanol, run in a gradient elution mode to optimize separation. mdpi.com UPLC systems are frequently coupled with mass spectrometry detectors for enhanced specificity and confirmation. nih.gov

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the screening and semi-quantitative analysis of mycotoxins. These techniques are cost-effective and allow for the simultaneous analysis of multiple samples. For the analysis of ochratoxins, HPTLC offers improved resolution and sensitivity over conventional TLC. ijcmas.com

A validated HPTLC method for Ochratoxin A involves chromatography on silica (B1680970) gel plates, sometimes pre-coated with oxalic acid to improve separation. ijcmas.com A typical mobile phase for the separation of Ochratoxin A is a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:3:1 v/v/v). ijcmas.com After development, the plate is viewed under UV light, where ochratoxins appear as fluorescent spots. The methylation of Ochratoxin A to form this compound would result in a less polar compound. This change in polarity would lead to a higher retention factor (Rf) value on the chromatogram, allowing for its separation from the parent compound.

Gas Chromatography (GC) is a powerful analytical technique for separating volatile and thermally stable compounds. However, Ochratoxin A itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable form. The formation of this compound is an ideal derivatization strategy for GC-based analysis. documentsdelivered.comnih.gov

A novel procedure has been described where Ochratoxin A in a sample extract is converted into its O-methylochratoxin A methyl ester derivative. documentsdelivered.com This derivative is then identified and quantified using GC coupled with a mass spectrometer (MS). documentsdelivered.comnih.gov The use of a deuterated internal standard, such as hexadeuterated O-methyl-d3-ochratoxin A methyl-d3 ester, allows for accurate quantification. documentsdelivered.com

Key considerations for the GC analysis of this derivative include the selection of a suitable capillary column (e.g., a low- to mid-polarity column) and the optimization of the temperature program for the oven. internationaloliveoil.orgsigmaaldrich.com A flame ionization detector (FID) could be used for quantification, but a mass spectrometer is preferred for its high specificity and ability to provide structural information. gcms.czscioninstruments.com The carrier gas is typically an inert gas like helium or hydrogen. internationaloliveoil.org

In chromatography, the retention time is the time it takes for a specific compound to travel through the chromatographic column to the detector. It is a characteristic property of a compound for a given set of chromatographic conditions and is a primary parameter for its identification.

Derivatization significantly alters the physicochemical properties of an analyte, which in turn affects its retention time. When Ochratoxin A is converted to this compound, its polarity is reduced due to the methylation of both the carboxylic acid and the phenolic hydroxyl group. In reversed-phase HPLC, where a nonpolar stationary phase and a polar mobile phase are used, less polar compounds interact less with the stationary phase and elute earlier. Therefore, this compound is expected to have a shorter retention time compared to the more polar Ochratoxin A. youngin.com This shift in retention time serves as a strong confirmation of the identity of the derivatized compound. acs.org

Table 2: Expected Relative Retention Times in Reversed-Phase HPLC

| Compound | Polarity | Expected Retention Time (Relative) |

| Ochratoxin A | High | Longer |

| Ochratoxin A methyl ester | Medium | Intermediate |

| This compound | Low | Shorter |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and structural elucidation of chemical compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity. Tandem mass spectrometry (MS/MS) further enhances this by allowing for the fragmentation of a selected precursor ion and the analysis of its product ions, generating a highly specific fragmentation pattern. researchgate.netnih.govmdpi.com

The analysis of this compound by MS begins with the ionization of the molecule. Electrospray ionization (ESI) is a commonly used soft ionization technique for LC-MS analysis of mycotoxins, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. researchgate.net The molecular formula for this compound is C₂₂H₂₂ClNO₆, with a monoisotopic mass of 431.113565 g/mol . epa.gov Therefore, in positive ion mode ESI-MS, the precursor ion would be expected at an m/z of approximately 432.1.

For confirmation, MS/MS analysis is performed on this precursor ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For comparison, the MS analysis of Ochratoxin A methyl ester (OA-Me) shows a molecular ion [M]⁺ at m/z 417 and major fragment peaks at m/z 255, 239, and 221. acs.org The fragmentation of this compound would be expected to yield a unique set of product ions, which can be used for its unambiguous identification and quantification, even in complex matrices. researchgate.net The use of stable isotope-labeled internal standards is often employed in MS-based methods to achieve the highest accuracy and precision. researchgate.net

Table 3: Mass Spectrometric Data for Ochratoxin A Derivatives

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source(s) |

| Ochratoxin A | C₂₀H₁₈ClNO₆ | 403.08227 | 404.1 | 239, 358 | massbank.eu |

| Ochratoxin A methyl ester | C₂₁H₂₀ClNO₆ | 417.09792 | 418.1 | 255, 239, 221 | acs.orgnih.gov |

| This compound | C₂₂H₂₂ClNO₆ | 431.11357 | 432.1 | To be determined experimentally | epa.gov |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules like Ochratoxin A and its derivatives. nih.gov In the context of analyzing this compound, ESI is typically operated in the positive ion mode. researchgate.net This mode facilitates the formation of protonated molecules, denoted as [M+H]⁺. nih.gov The choice of positive ionization is based on the chemical structure of the analyte, which can readily accept a proton. nih.gov

The derivatization of Ochratoxin A to its methyl ester is a common strategy for confirmation. researchgate.net ESI-MS provides high sensitivity for detecting these derivatives. researchgate.net The mass spectrometer can be set to scan a specific mass-to-charge (m/z) range to detect the protonated molecule of this compound. researchgate.net For instance, while the parent Ochratoxin A has a molecular weight of 403.8 g/mol , the formation of the O-methyl, methyl ester derivative increases the molecular weight, which is then detected by the mass spectrometer.

Fragmentation Patterns and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific precursor ion is selected and fragmented to produce a characteristic pattern of product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint for unambiguous confirmation.

The fragmentation of esters in mass spectrometry often involves cleavage at the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, characteristic fragmentation pathways would include the neutral loss of small molecules and cleavage at specific bonds within the complex structure. This is analogous to the fragmentation of the parent Ochratoxin A, which shows characteristic losses related to its phenylalanine and isocoumarin (B1212949) moieties. nih.gov The fragmentation patterns of ketamine analogues, which also possess a cyclohexanone (B45756) moiety, similarly show distinctive cleavage pathways that aid in structural identification. mdpi.com

Table 1: Predicted Key Fragmentation Data for this compound in Positive ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

| [M+H]⁺ | Varies | H₂O | Loss of a water molecule |

| [M+H]⁺ | Varies | CO | Loss of carbon monoxide from the lactone |

| [M+H]⁺ | Varies | CH₃OH | Loss of methanol from the ester group |

| [M+H]⁺ | Varies | C₉H₉NO₂ (Phenylalanine methyl ester) | Cleavage of the amide bond |

This table is based on general fragmentation principles of esters and related complex molecules. Specific m/z values depend on the exact mass of the derivative.

Quantitative MS/MS Methods for Trace Analysis

For the quantification of trace levels of mycotoxins and their derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique offers exceptional sensitivity and selectivity, allowing for detection at very low concentrations, such as parts-per-billion (ppb) or even parts-per-trillion (ppt). researchgate.net The primary mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov

In an MRM experiment, the mass spectrometer is programmed to detect one or more specific transitions from a precursor ion to a product ion. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions would be the characteristic fragments identified during structural confirmation. nih.gov This high specificity minimizes interference from the sample matrix. Quantitative methods for the parent compound, Ochratoxin A, have achieved detection limits as low as 0.02 µg/kg in complex matrices like rye flour after derivatization to the methyl ester. researchgate.net Similar sensitivity is expected for the direct analysis of the ester itself. The use of an internal standard, such as Ochratoxin B, can further improve the accuracy and precision of the quantification. nih.gov

Sample Preparation and Extraction Protocols

Optimization of Extraction Solvents and Conditions for Diverse Matrices

The successful analysis of this compound begins with the efficient extraction of the parent compound, Ochratoxin A, from its sample matrix. The choice of extraction solvent is critical and depends heavily on the nature of the sample. Common matrices where OTA is found include cereals, coffee, wine, and animal feed. agriculturejournals.czresearchgate.netnih.gov

A variety of solvent systems have been optimized for OTA extraction. These often involve mixtures of a polar organic solvent with water or an acidic solution to ensure the protonation of OTA's carboxylic acid group, enhancing its solubility in the organic phase. A mixture of acetonitrile and water is frequently used for extracting OTA from barley. researchgate.net For other food samples, a combination of ethyl acetate, methanol, and acetic acid (95:5:0.5, v/v/v) has been shown to be effective. researchgate.net In other applications, a chloroform/phosphoric acid mixture has been utilized for extraction from kidney samples. nih.gov The optimization process involves adjusting the solvent composition, pH, and extraction time to maximize recovery from each specific matrix.

Table 2: Examples of Extraction Solvents for Ochratoxin A from Various Matrices

| Matrix | Extraction Solvent System | Reference |

| Barley | Acetonitrile-water | researchgate.net |

| Red Wine | Dichloromethane, Toluene, Acetonitrile, Methanol, Acetic Acid mixtures | agriculturejournals.cz |

| General Foods | Ethyl acetate: methanol: acetic acid (95:5:0.5, v/v/v) | researchgate.net |

| Kidney Tissue | Chloroform/phosphoric acid | nih.gov |

| Feed | Acetonitrile–water mixture (60:40, v/v) | nih.gov |

Clean-up Strategies: Immunoaffinity Chromatography (IAC)

Following initial extraction, the sample extract is often complex and contains numerous co-extracted compounds that can interfere with subsequent analysis. Immunoaffinity chromatography (IAC) is a highly selective and widely used clean-up technique for mycotoxins, including Ochratoxin A. agriculturejournals.cznih.gov IAC columns contain monoclonal antibodies that are covalently bound to a solid support. These antibodies have a high affinity and specificity for the target analyte, in this case, Ochratoxin A. sciopen.com

The crude extract is passed through the IAC column, and the OTA binds to the antibodies while other matrix components are washed away. researchgate.net After the washing step, a different solvent, typically methanol, is used to disrupt the antibody-antigen binding and elute the purified OTA. researchgate.net This clean-up method significantly improves the sensitivity and reliability of the analytical method by reducing matrix effects. nih.gov IAC has been successfully applied to a wide range of matrices, including cereals, coffee, wine, and complex herbal medicines like ginger and malt (B15192052). researchgate.netnih.gov The combination of IAC for cleanup followed by sensitive detection methods like ELISA or LC-MS/MS provides a robust workflow for OTA analysis. sciopen.com

Derivatization Procedures for Enhanced Detection and Confirmation

Derivatization is a chemical modification process used to convert an analyte into a different compound with properties that are more suitable for a given analytical method. For Ochratoxin A, derivatization to its methyl ester is a key step for confirmation of its presence. researchgate.net This procedure specifically targets the carboxylic acid group of the phenylalanine moiety. sigmaaldrich.com

The most common method for this esterification is the reaction of the purified Ochratoxin A extract with methanol in the presence of a catalyst. sigmaaldrich.com Boron trichloride (B1173362) (BCl₃) in methanol (12-14% w/w) is a widely used and effective reagent for this purpose. sigmaaldrich.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. sigmaaldrich.com The reaction yields the Ochratoxin A methyl ester and water. The formation of this derivative is confirmed by observing a shift in its retention time during liquid chromatography and a corresponding change in its mass-to-charge ratio in mass spectrometry, providing unequivocal evidence of the parent compound's identity. researchgate.net

Immunochemical Detection Strategies

Enzyme-Linked Immunosorbent Assays (ELISA) are a cornerstone of immunochemical detection, widely used for screening large numbers of samples for Ochratoxin A. nih.govromerlabs.com These assays typically employ a competitive format where free OTA in the sample competes with a labeled OTA conjugate for a limited number of antibody binding sites coated on a microtiter plate. mzfoodtest.comelabscience.com The signal generated is inversely proportional to the concentration of OTA in the sample.

Commercially available ELISA kits are validated for detecting native OTA in various matrices, including cereals, feed, and beverages. romerlabs.comnih.gov The primary role of ELISA is as a rapid screening tool to identify samples that may contain OTA. nih.gov

It is important to note that ELISA methods are designed to detect the parent Ochratoxin A molecule. The formation of this compound is a chemical derivatization step performed after extraction and is used for confirmation by other techniques, such as High-Performance Liquid Chromatography (HPLC). researchgate.netcabidigitallibrary.org Therefore, ELISA is not used to directly quantify the methyl ester derivative but rather to determine the presence of the original toxin that may then be confirmed via derivatization.

The specificity and sensitivity of any immunochemical method depend entirely on the quality of the antibodies used. mdpi.com The production of high-affinity monoclonal antibodies (mAbs) against Ochratoxin A has been successfully achieved. nih.gov This process involves immunizing an animal, typically a mouse, with an OTA-protein conjugate (e.g., OTA-bovine serum albumin) to elicit a specific immune response. nih.gov The resulting antibodies are then rigorously tested for their affinity and specificity to the OTA molecule.

The scientific literature extensively covers the development of antibodies that recognize the native Ochratoxin A structure. However, the development and validation of antibodies specifically for the recognition of this compound are not reported. The rationale for this is that the analytical goal is to detect the contaminant in its original form (OTA). Derivatization to the methyl ester is a chemical confirmation step, and developing a separate immunoassay for this transient derivative would be redundant and analytically impractical. The focus remains on creating highly specific antibodies for the parent toxin to ensure accurate initial detection and quantification. nih.gov

Biosensors represent a frontier in rapid and on-site detection of chemical contaminants. mdpi.com For mycotoxins like OTA, various biosensor formats have been developed, including those based on optical, electrochemical, and piezoelectric transducers. mdpi.comnih.gov These devices utilize a biological recognition element, most commonly an antibody or an aptamer, immobilized on a sensor surface. nih.govnih.gov When OTA binds to this recognition element, it generates a measurable signal.

Aptamer-based biosensors, for instance, use short, single-stranded DNA or RNA sequences that can fold into specific three-dimensional structures to bind OTA with high affinity and specificity. mdpi.com This binding event can be translated into a colorimetric or electrochemical signal. nih.govmdpi.com

Similar to ELISA and antibody development, current biosensor technologies are designed and optimized for the detection of the parent compound, Ochratoxin A. nih.gov The biological recognition elements are selected for their ability to bind specifically to the native toxin. There is no evidence in the current body of research of biosensors being developed for the specific detection of the this compound derivative. The application of biosensors is focused on the rapid screening of underivatized samples.

Method Validation and Performance Characteristics

The reliability of any analytical method is established through rigorous validation, which assesses key performance parameters. For the analysis of Ochratoxin A and its derivatives, understanding the limits of detection, quantification, recovery, and matrix effects is crucial for generating accurate data.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These values are critical for determining if a method is suitable for monitoring regulatory limits. For Ochratoxin A, LOD and LOQ vary depending on the analytical technique and the sample matrix.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Ochratoxin A Analysis This table presents data for the parent compound Ochratoxin A, as the methyl ester is a confirmatory derivative and not the primary target of these methods.

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| ic-ELISA | Corn and Feed | 1.4 µg/kg | - | nih.gov |

| HPLC-FD | Foodstuffs | - | 0.01–0.30 µg/kg | researchgate.net |

| ELISA | Wine | 0.054 µg/L | - | mdpi.com |

| ELISA | Herbs | 0.025 µg/kg | - | mdpi.com |

| HPLC | Maize | 0.75 µg/kg | 2.49 µg/kg | researchgate.net |

| Colorimetric Aptasensor | Corn | 28.18 pg/mL | - | mdpi.com |

The accuracy of a quantitative method is often assessed by its recovery rate, which is the percentage of the known amount of a spiked analyte that is successfully measured by the analytical procedure. cabidigitallibrary.org Complex sample matrices, such as those found in food and feed, can significantly impact analytical results through what are known as "matrix effects." nih.gov These effects, often resulting in signal suppression or enhancement, can compromise the accuracy and precision of a method, particularly in LC-MS/MS analysis. acs.orgcore.ac.uk

Table 2: Reported Recovery Rates for Ochratoxin A from Various Matrices This table presents recovery data for the parent compound Ochratoxin A, as recovery is largely determined by the initial extraction efficiency from the matrix before any derivatization.

| Matrix | Analytical Method | Spiking Range | Average Recovery (%) | Source |

|---|---|---|---|---|

| Foodstuffs | HPLC-FD | 0.01–0.30 µg/kg | 80–88% | researchgate.net |

| Wine | ELISA with IAC | Not Specified | 94–102% | mdpi.com |

| Black Pepper | HPLC-FD | Not Specified | 95.2% | cabidigitallibrary.org |

| Corn and Feed | ic-ELISA | Not Specified | 91.2–110.3% | nih.gov |

| Various Feed Materials | LC-MS/MS | Not Specified | Apparent Recovery: 60-140% | nih.govacs.org |

Repeatability and Intermediate Precision

The reliability of an analytical method is fundamentally determined by its precision, which is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at two levels: repeatability and intermediate precision. Repeatability (within-laboratory precision) assesses the variability of results obtained under the same operating conditions over a short interval of time. Intermediate precision, on the other hand, evaluates the variations within a single laboratory when the analysis is performed by different analysts, on different days, and with different equipment.

While specific data on the repeatability and intermediate precision for the analysis of "this compound" is not extensively documented in publicly available literature, the precision of analytical methods for its parent compound, Ochratoxin A (OTA), is well-established. The derivatization of OTA to its methyl ester is often performed as a confirmatory step, and the subsequent analysis typically employs the same advanced chromatographic techniques, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov Therefore, the precision data for OTA analysis can be considered a reliable indicator of the performance expected for its methyl ester derivative.

An inter-laboratory study on the determination of OTA in animal feed using HPLC-FLD reported relative standard deviations for repeatability (RSDr) ranging from 3.1% to 4.7%. europa.eu The relative standard deviation for reproducibility (RSDR), which encompasses both within-laboratory and between-laboratory variability, ranged from 13.5% to 14.6%. europa.eu

In another study, a validated HPLC method for OTA determination demonstrated a method precision (RSD) of 2.4975%. nih.gov Furthermore, research on OTA quantification in maize using Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD) showed a within-laboratory reproducibility relative standard deviation (RSDwR) of 12.72% at a concentration of 0.81 µg/kg. mdpi.com

The precision of these methods is often influenced by the sample matrix and the concentration of the analyte. For instance, a study on the determination of aflatoxins and OTA in various food commodities using immunoaffinity column cleanup followed by LC-MS/MS reported excellent repeatability. For OTA in coffee and cocoa, the repeatability (RSDr%) was 1.0% and 2.1%, respectively. lcms.cz

The following tables summarize the repeatability and intermediate precision data from various studies on OTA analysis, which, as previously mentioned, can be considered indicative for the analysis of its methyl ester derivative.

Table 1: Repeatability of Ochratoxin A Analysis in Various Matrices

| Analytical Method | Matrix | Analyte Concentration | Repeatability (RSDr) |

|---|---|---|---|

| HPLC-FLD | Animal Feed | Spiked and Naturally Contaminated | 3.1% - 4.7% europa.eu |

| HPLC-FLD | Not Specified | 6.25-50 ng/mL | 2.4975% nih.gov |

| LC-MS/MS | Coffee | Not Specified | 1.0% lcms.cz |

| LC-MS/MS | Cocoa | Not Specified | 2.1% lcms.cz |

| SBME-LC-FLD | Wheat Flour | 1 to 100 µg/kg | 3.4% researchgate.net |

| SBME-LC-FLD | Maize Flour | 1 to 100 µg/kg | 5.0% researchgate.net |

Table 2: Intermediate and Within-Laboratory Reproducibility of Ochratoxin A Analysis

| Analytical Method | Matrix | Analyte Concentration | Intermediate/Within-Laboratory Precision (RSDip/RSDwR) |

|---|---|---|---|

| UPLC-FLD | Maize | 0.81 µg/kg | 12.72% mdpi.com |

| HPLC-FLD | Animal Feed | Spiked and Naturally Contaminated | 13.5% - 14.6% (RSDR) europa.eu |

These data underscore that the analytical methodologies employed for the determination of OTA, and by extension its methyl ester derivative, are capable of producing highly precise results. The use of advanced instrumentation and validated protocols ensures the reliability and accuracy of quantification, which is crucial for research and regulatory purposes.

Occurrence and Distribution of Ochratoxin A O Methyl, Methyl Ester in Research Matrices

Detection as a Post-Column Derivatization Product in Biological Samples

Ochratoxin A-O-methyl, methyl ester plays a crucial role in the analytical confirmation of its parent compound, Ochratoxin A (OTA). Due to the complexity of food and biological matrices, highly sensitive and specific methods are required for accurate quantification. High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for determining OTA levels. nih.govresearchgate.net However, to confirm the identity of OTA, especially at low concentrations, a derivatization step is often employed.

In this context, OTA extracted from a sample is chemically converted into its O-methyl, methyl ester derivative. nih.gov This procedure enhances the specificity of the analysis, and the resulting derivative is then identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net For instance, in the analysis of beer, the identity of OTA detected at trace levels (≤ 0.2 ng/ml) has been confirmed by converting it to its methyl ester. tandfonline.comnih.gov This derivatization provides a reliable method for confirming positive OTA results, ensuring accuracy down to low parts-per-billion levels. nih.gov

A novel procedure utilizes this derivatization for quantitative confirmation. It involves converting OTA in the sample extract into the O-methylochratoxin A methyl ester, which is then identified by GC-MS in negative-ion chemical ionization mode. For precise quantification, a deuterated internal standard (hexadeuterated O-methyl-d3-ochratoxin A methyl-d3 ester) is used, demonstrating the accuracy of this confirmation method in over 60 contaminated samples. nih.gov

Identification in Fermented Products and Beverages (e.g., Wine, Beer)

The presence of this compound in fermented products like wine and beer is documented, although its origin differs. In wine, research has shown that alongside OTA, a variety of other derivatives can be present, including Ochratoxin A methyl ester. nih.gov Its formation in wine may be facilitated by the acidic nature of the beverage, which can promote esterification reactions. nih.gov The detection of these derivatives is significant because focusing solely on OTA could lead to an underestimation of the total ochratoxin content and the associated risks to consumers. nih.gov

In the context of beer analysis, the identification of the methyl ester is primarily associated with its use as a confirmatory derivative, as described in the previous section. tandfonline.comnih.gov While OTA can be transferred from contaminated malt (B15192052) into the final product, studies confirm its presence by forming the methyl ester derivative for analytical verification rather than typically reporting its natural occurrence. tandfonline.comnih.govresearchgate.net

Presence in Other Agricultural Commodities and Foodstuffs as a Natural Occurrence or Processing Artifact

Beyond fermented beverages, Ochratoxin A esters can appear in other foodstuffs, notably as artifacts from processing. A significant example is the formation of ochratoxin esters during the thermal processing of coffee beans. Studies have shown that during roasting, a substantial portion of OTA is degraded, but a significant amount also becomes "hidden" by binding to coffee polysaccharides through esterification. acs.orgnih.gov

Researchers studying this phenomenon heated OTA with methyl α-d-glucopyranoside, a model for polysaccharides, and successfully isolated and characterized an ochratoxin A-methyl-α-d-glucopyranoside ester. acs.orgnih.gov This confirmed the general ability of OTA to form esters at roasting temperatures. Applying a method involving enzymatic cleavage, it was possible to detect these OTA polysaccharide esters in artificially contaminated coffee that had been roasted. acs.orgnih.gov This indicates that processing conditions can create derivatives that may not be detected by standard analytical methods for OTA, leading to an underestimation of the total mycotoxin load. Information on the widespread natural occurrence of this compound in raw agricultural commodities remains limited in the available literature.

Comparative Occurrence with Ochratoxin A and other Ochratoxin Derivatives

Ochratoxin A is the most prevalent and regulated member of its family, but it often co-occurs with other related compounds. nih.gov In wines, for example, Ochratoxin A methyl ester has been reported alongside OTA, Ochratoxin B, and various ethyl esters. nih.gov The presence of this group of derivatives highlights the complexity of mycotoxin contamination in certain foods and suggests that a comprehensive analysis should ideally include these related forms to avoid under-reporting. nih.gov

While many studies focus on the co-occurrence of OTA with entirely different mycotoxins like aflatoxins or deoxynivalenol, specific comparative data on the prevalence of OTA versus its methyl ester derivative is less common. researchgate.net The ratio and presence of different ochratoxins can depend heavily on the producing fungal species and the specific conditions of the environment and substrate. nih.gov

The following table summarizes the role and occurrence of this compound in comparison to its parent compound, OTA, in various matrices based on research findings.

| Matrix | Ochratoxin A (OTA) | This compound |

| Wine | Natural contaminant from fungal growth on grapes. researchgate.net | Identified as a naturally occurring derivative alongside OTA. nih.gov |

| Beer | Natural contaminant transferred from malt. researchgate.net | Primarily used as an analytical derivative to confirm the presence of OTA. tandfonline.comnih.gov |

| Coffee (Roasted) | Natural contaminant reduced by roasting, but can form other derivatives. acs.orgnih.gov | Not specifically identified, but other OTA esters (polysaccharide esters) are formed as a processing artifact. acs.orgnih.gov |

| General Biological Samples | The target analyte for contamination assessment. | The product of chemical derivatization used for analytical confirmation. nih.govresearchgate.net |

This table is generated based on the data from the cited research articles.

Influence of Environmental Factors and Processing Conditions on Formation and Detection

The formation of this compound appears to be more influenced by processing conditions and analytical procedures than by the environmental factors that govern the growth of ochratoxigenic fungi.

Processing Conditions:

Thermal Treatment: High temperatures, such as those used in coffee roasting, have been shown to induce the esterification of OTA with carbohydrates, forming "masked" mycotoxins. acs.orgnih.gov This is a significant processing-induced transformation.

Acidity: The acidic environment of matrices like wine is believed to favor esterification reactions, potentially leading to the natural formation of OTA esters during fermentation and aging. nih.gov

Environmental Factors: Environmental conditions such as temperature, humidity, and water activity are critical for the growth of fungi like Aspergillus and Penicillium and their subsequent production of the parent compound, Ochratoxin A, in agricultural commodities. mdpi.comconsensus.app For example, Penicillium species are more common in temperate climates, while Aspergillus species dominate in warmer regions, influencing where OTA contamination is likely to occur. nih.govmdpi.com However, the direct influence of these pre-harvest or storage environmental factors on the formation of the methyl ester derivative itself is not well-documented. The evidence strongly suggests that the ester is predominantly an artifact of processing or a product of analytical chemistry.

Metabolic Interrogation and Biotransformation of Ochratoxin a to Its Methyl Ester

Enzymatic Esterification of Ochratoxin A In Vitro and In Vivo

The conversion of Ochratoxin A to its methyl ester, a process known as esterification, has been observed in both laboratory settings (in vitro) and within living organisms (in vivo). This biotransformation alters the chemical structure of the parent toxin.

In vitro studies have demonstrated this metabolic conversion. For instance, research using rat liver microsomes identified Ochratoxin A methyl ester as one of the metabolites formed from OTA researchgate.net. This indicates that mammalian hepatic enzyme systems are capable of catalyzing this reaction.

Evidence of in vivo esterification comes from studies on various organisms. The biotransformation of OTA is not limited to animal models; plant systems have also been shown to metabolize OTA into its methyl ester. Investigations using plant cell suspension cultures of wheat (Triticum aestivum) and maize (Zea mays) have successfully isolated and identified Ochratoxin A methyl ester as a key metabolite nih.gov. Furthermore, studies on the in vivo fate of the related compound Ochratoxin C (the ethyl ester of OTA) in rats show that it is readily converted to Ochratoxin A, suggesting that esterase enzymes capable of acting on the ochratoxin structure are active in the gastrointestinal tract and other tissues researchgate.net. While this is a hydrolysis reaction, it points to the presence of enzymes that interact with the ester linkage of ochratoxin compounds. The general process of esterification is recognized as a potential biotransformation pathway for mycotoxins nih.gov.

Role of Specific Enzyme Systems in Methyl Ester Formation

While the formation of Ochratoxin A-O-methyl, methyl ester has been identified, the specific enzymes responsible for this esterification are not extensively documented in scientific literature. However, general enzymatic principles and related studies offer insight into the potential catalysts.

Enzymes such as lipases and other esterases are known to catalyze esterification reactions in addition to their more commonly studied role in hydrolysis nih.gov. Lipases [EC 3.1.1.3], in particular, are a subclass of esterases that can facilitate the formation of ester bonds nih.gov. Although studies have focused on the ability of enzymes like carboxypeptidase A, trypsin, and α-chymotrypsin to hydrolyze OTA's amide bond, the enzymatic systems for the addition of a methyl group to the carboxylic acid function are less clear nih.gov.

Interestingly, the biosynthesis of OTA in some fungal pathways involves a final de-esterification step, where Ochratoxin C (the ethyl ester) is converted to OTA by an esterase nih.gov. This highlights that enzymes acting on ester linkages are integral to ochratoxin-related metabolic pathways. The formation of other OTA metabolites, such as hydroxylated forms, has been linked to the cytochrome P450 enzyme system nih.govnih.gov. It is plausible that a specific methyltransferase or a non-specific esterase operating under particular physiological conditions is responsible for the methylation of Ochratoxin A, but further research is required to identify and characterize the exact enzyme(s) involved.

Identification and Characterization of Specific Metabolites and Intermediate Compounds

The metabolic conversion of Ochratoxin A yields several compounds, including its methyl ester. In plant cell cultures of wheat and maize, Ochratoxin A methyl ester was identified as a principal metabolite nih.gov.

Alongside the methyl ester, a profile of other related compounds was also characterized in these plant systems. These include:

Ochratoxin α (OTα) : The isocoumarin (B1212949) part of OTA, formed by the cleavage of the amide bond nih.gov.

Hydroxyochratoxin A (OH-OTA) : Two different isomers of this hydroxylated form were found nih.gov.

Glucosides and Methyl Esters of OH-OTA : The plant cells further metabolized the hydroxylated intermediates into their corresponding glucosides and methyl esters nih.gov.

In a different model using rat liver microsomes, Ochratoxin A methyl ester was detected along with a different set of metabolites, primarily conjugated forms. These included three distinct glucuronide conjugates of OTA (amino-, phenol-, and acyl-glucuronides), as well as Ochratoxin α and its glucuronide conjugate (OTα-glucuronide) researchgate.net.

The following table summarizes the key metabolites identified alongside this compound in different biological systems.

| Metabolite | Biological System | Reference |

| Ochratoxin α (OTα) | Wheat and Maize Cells; Rat Liver Microsomes | researchgate.netnih.gov |

| Hydroxyochratoxin A (isomers) | Wheat and Maize Cells | nih.gov |

| OH-OTA Glucosides | Wheat and Maize Cells | nih.gov |

| OH-OTA Methyl Esters | Wheat and Maize Cells | nih.gov |

| OTA-Glucuronides (amino, phenol, acyl) | Rat Liver Microsomes | researchgate.net |

| OTα-Glucuronide | Rat Liver Microsomes | researchgate.net |

Comparison of Metabolic Pathways Across Different Organisms or Cellular Models

The metabolism of Ochratoxin A, including the formation of its methyl ester, varies significantly across different biological kingdoms and species.

Plants: In plant cell models like wheat and maize, the metabolism of OTA is diverse. It involves not only the formation of Ochratoxin A methyl ester but also hydroxylation and subsequent conjugation with sugars (glucosides) or further methylation nih.govfeedstrategy.com. This suggests that plants possess a range of detoxifying enzymes capable of modifying the OTA molecule at multiple sites.

Animals (Mammals): In animals and humans, the primary metabolic pathways for OTA are hydrolysis, hydroxylation, and conjugation feedstrategy.comnih.gov. The hydrolysis of the amide bond to form the less toxic OTα is a major route feedstrategy.com. While the formation of the methyl ester has been observed in rat liver microsomes, it does not appear to be the predominant pathway in mammals compared to the formation of OTα and various conjugates researchgate.net. There are also notable species-specific differences in hydroxylation. For example, (4R)-4-OH-OTA is the main hydroxylated product in rodents, while the (4S) isomer is dominant in pigs feedstrategy.com. Rabbits are unique in their ability to produce 10-OH-OTA feedstrategy.com.

This comparison indicates that while both plants and animals can metabolize Ochratoxin A, the specific metabolites and the prevalence of pathways, such as esterification to the methyl ester, differ.

Analytical Strategies for Metabolite Profiling

A variety of analytical techniques are employed for the isolation, identification, and quantification of Ochratoxin A and its metabolites, including the methyl ester.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating OTA and its metabolites. It is often coupled with fluorescence detection due to the natural fluorescence of the ochratoxin molecule nih.govnih.gov.

Thin-Layer Chromatography (TLC) is utilized for the initial isolation of metabolites nih.gov.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis and better resolution compared to conventional HPLC and is also used in modern analytical methods.

Detection and Identification:

Fluorescence Detection (FLD) is highly sensitive for ochratoxins, with typical excitation wavelengths around 330-340 nm and emission wavelengths at 460-470 nm nih.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are indispensable for the structural characterization and unequivocal identification of metabolites nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used. This method requires a chemical derivatization step to convert OTA into its more volatile O-methylochratoxin A methyl ester derivative for analysis.

Sample Preparation:

Immunoaffinity Columns (IAC) are frequently used for the selective extraction and clean-up of OTA and its metabolites from complex matrices like food or biological samples, ensuring high recovery and specificity nih.gov.

Preparative HPLC is employed to isolate metabolites in sufficient quantities for structural analysis nih.gov.

The table below outlines the common analytical strategies used in the study of OTA metabolites.

| Analytical Technique | Purpose | Reference |

| HPLC-FLD | Quantification and Detection | nih.govnih.gov |

| TLC | Isolation | nih.gov |

| LC-MS/MS | Structural Characterization and Identification | |

| GC-MS | Confirmation and Quantification (after derivatization) | |

| Immunoaffinity Columns | Sample Cleanup and Extraction | nih.gov |

| UHPLC-MS/MS | Rapid Analysis and Quantification |

Synthetic Chemistry and Analog Generation for Ochratoxin A O Methyl, Methyl Ester Research

Total Synthesis Approaches to Ochratoxin A Methyl Ester and its Stereoisomers

The total synthesis of ochratoxin A methyl ester and its stereoisomers is crucial for understanding the relationship between the compound's three-dimensional structure and its biological activity. nih.gov Researchers have successfully synthesized all four stereoisomers of ochratoxin A, which allows for a detailed investigation into the impact of the stereochemistry at both the dihydroisocoumarin and phenylalanine moieties on its cytotoxicity. nih.govebi.ac.uk

One common strategy involves the coupling of a protected L-phenylalanine methyl ester with the ochratoxin α (OTα) core. OTα, the dihydroisocoumarin part of the molecule, can be synthesized through various routes, including a one-pot directed ortho-metalation/alkylation/lactonization of functionalized aromatic carboxylic acids. tum.de The condensation reaction between the protected amino acid and OTα is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC • HCl) and N-hydroxybenzotriazole (HOBt). nih.govtandfonline.com Subsequent deprotection and purification steps yield the desired ochratoxin A methyl ester stereoisomers. nih.govtandfonline.com

The synthesis of these stereoisomers has revealed that the L-configuration of the phenylalanine portion of the molecule is a primary determinant of its high cytotoxicity. nih.govebi.ac.uk The stereocenter within the dihydroisocoumarin structure appears to be of lesser importance for this particular biological effect. nih.govebi.ac.uk

Development of Modified Synthetic Routes for Isotopic Labeling

Isotopically labeled analogs of ochratoxin A and its metabolites are indispensable tools for accurate quantification in complex matrices and for metabolic studies. The development of synthetic routes for introducing stable isotopes, such as deuterium (B1214612) or carbon-13, into the ochratoxin A molecule has been a significant focus of research.

One approach has been the synthesis of a deuterated analog of ochratoxin α (OTα), a key intermediate in OTA synthesis. nih.gov This allows for the production of labeled ochratoxin A with the isotopic tag located on the dihydroisocoumarin moiety. nih.gov Such labeled compounds are invaluable for use as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise quantification and the determination of detoxification rates. nih.gov

Furthermore, fully uniformly carbon-13 labeled ochratoxin A (U-[¹³C₂₀]-Ochratoxin A) is commercially available and serves as a gold standard for mass spectrometry-based analysis. libios.frromerlabs.comsigmaaldrich.com The use of these labeled standards helps to correct for matrix effects and recovery losses during sample preparation, leading to more accurate and reliable analytical results. romerlabs.com The biosynthesis of ochratoxin A has also been investigated using radiolabeled precursors like phenylalanine-¹⁴C and sodium acetate-²⁻¹⁴C to trace the origins of the different parts of the molecule. nih.gov

Preparation of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogs and derivatives of ochratoxin A is a powerful strategy for elucidating the structural features responsible for its biological activity, a field known as structure-activity relationship (SAR) studies. nih.govyoutube.comresearchgate.net By systematically modifying different parts of the ochratoxin A molecule, researchers can identify the key functional groups and structural motifs that are essential for its toxic effects.

A common approach involves the modification of the amino acid moiety. nih.govtandfonline.comnih.gov For instance, analogs have been synthesized where the L-phenylalanine is replaced with other amino acids such as alanine (B10760859), leucine, serine, tryptophan, or tyrosine. nih.govtandfonline.comnih.gov Studies have shown that substituting the phenylalanine moiety with tyrosine or alanine can almost completely abolish the adverse effects of ochratoxin A, highlighting the critical role of the amino acid component in its toxicity. nih.gov

Another area of modification is the dihydroisocoumarin core. This includes altering the halogen substituent (e.g., replacing chlorine with other halogens) or changing the stereochemistry at the C3 position. nih.gov Interestingly, the exchange of the halogen moiety has been found to have only minor effects on the molecule's activity, and inversion of the stereochemistry at C3 does not prevent its toxic effects. nih.gov

These SAR studies, enabled by the synthesis of a diverse library of analogs, provide valuable insights into the molecular mechanisms of ochratoxin A's action and can guide the development of potential inhibitors or detoxification strategies. nih.govyoutube.comresearchgate.net

High-Yield Synthesis Strategies for Reference Standard Production

The availability of high-purity reference standards of ochratoxin A and its derivatives is essential for accurate analytical measurements and regulatory control of this mycotoxin in food and feed. nih.govnih.gov Consequently, the development of high-yield synthesis strategies is of significant importance.

Another approach focuses on the efficient synthesis of ochratoxin α, the key precursor to ochratoxin A. tum.de By employing a one-pot directed ortho-metalation/alkylation/lactonization of unprotected and suitably functionalized aromatic carboxylic acids, researchers have been able to produce (R)-ochratoxin α in a more streamlined and efficient manner. tum.de

The isolation and purification of ochratoxins from fungal cultures, followed by chemical modification to produce esters, is another strategy. documentsdelivered.com For instance, ochratoxins A and B can be extracted from Aspergillus ochraceus cultures and then separated by column chromatography. documentsdelivered.com The methyl and ethyl esters can then be prepared through boron fluoride-catalyzed esterification. documentsdelivered.com These methods, aimed at improving the efficiency and scalability of production, are crucial for ensuring a stable supply of reference materials for the scientific community.

Future Research Trajectories and Methodological Advancements

Development of Novel High-Throughput Detection Platforms

The detection of Ochratoxin A and its derivatives is paramount for ensuring food safety. While traditional methods like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) are well-established for OTA, there is a growing need for more rapid, sensitive, and high-throughput platforms that can be specifically tailored for or adapted to its methyl ester derivative. mdpi.comresearchgate.netfrontiersin.org

Future research is anticipated to focus on the development of advanced biosensors. These may include aptamer-based sensors (aptasensors), which utilize short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. frontiersin.orgcapes.gov.br The development of aptamers that specifically recognize the methyl ester form of OTA would enable the creation of highly selective detection platforms. Electrochemical biosensors, which measure changes in electrical properties upon binding of the target analyte, offer another promising avenue for rapid and portable detection. nih.gov

Furthermore, advancements in mass spectrometry, particularly techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS), could facilitate the high-throughput screening of food and feed samples for Ochratoxin A-O-methyl, methyl ester without extensive sample preparation. nih.gov The integration of these novel platforms into routine analytical workflows will be crucial for comprehensive mycotoxin monitoring.

Integration of Omics Technologies for Comprehensive Metabolite Profiling

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics" technologies—offer a powerful toolkit for understanding the intricate biological processes of fungal secondary metabolism. hnxb.org.cnnih.govnih.gov The application of these technologies to Ochratoxin A-producing fungi can provide a comprehensive profile of the metabolites produced, including this compound.

Metabolomics , the large-scale study of small molecules, can be employed to create detailed metabolic fingerprints of fungal cultures under various conditions. nih.govnih.govmdpi.com By comparing the metabolomes of wild-type and genetically modified fungal strains, researchers can identify novel derivatives of OTA and elucidate the metabolic pathways leading to their formation. Untargeted metabolomics approaches, in particular, are valuable for discovering previously unknown or unexpected metabolites. mdpi.com

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can reveal which genes are actively being expressed during the production of secondary metabolites. tandfonline.comnih.govsciengine.com By correlating gene expression profiles with metabolite production, it is possible to identify the specific enzymes, such as methyltransferases, that may be involved in the esterification of Ochratoxin A.

Proteomics , the study of the entire set of proteins produced by an organism, can provide direct evidence of the enzymes present under specific conditions. nih.govnih.gov Identifying and quantifying the proteins involved in the OTA biosynthetic pathway can help to pinpoint the specific methyltransferases responsible for the formation of its methyl ester.

The integration of these omics datasets will provide a holistic view of the factors influencing the production of this compound, from the genetic blueprint to the final chemical product. nih.govrsc.org

Advanced Computational Modeling of Esterification Processes

Computational modeling has emerged as a powerful tool for understanding and predicting biochemical processes at the molecular level. For this compound, advanced computational approaches can provide insights into the esterification process that are difficult to obtain through experimental methods alone.

Molecular docking simulations can be used to predict the binding affinity and orientation of Ochratoxin A within the active site of potential methyltransferase enzymes. nih.govresearchgate.netnih.gov By modeling the interaction between the substrate (OTA) and various candidate enzymes, researchers can identify the most likely candidates responsible for its esterification. This in silico approach can significantly narrow down the number of enzymes that need to be experimentally validated. nih.govresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic reaction mechanism of esterification in detail. These hybrid methods allow for a highly accurate description of the electronic changes that occur during the reaction, providing a deeper understanding of the catalytic process.

Furthermore, the development of genome-scale metabolic models (GSMNs) for ochratoxigenic fungi can help to predict the metabolic fluxes through different pathways, including those leading to the formation of OTA and its derivatives. nih.govresearchgate.net These models can be used to simulate the effects of genetic modifications or changes in environmental conditions on the production of this compound.

Elucidation of Regulatory Mechanisms Governing Methyl Ester Formation in Fungi

The biosynthesis of fungal secondary metabolites is a tightly regulated process, influenced by a complex network of genes and environmental cues. frontiersin.orgoup.comnih.gov Understanding the regulatory mechanisms that govern the formation of this compound is crucial for developing strategies to control its production.

Research in this area will likely focus on identifying the specific transcription factors that control the expression of the genes involved in OTA esterification. mdpi.comnih.gov Global regulators of secondary metabolism, such as LaeA and VeA, which are known to influence the production of many mycotoxins, may also play a role. mdpi.comfrontiersin.org The influence of environmental factors, such as pH, temperature, and nutrient availability, on the expression of these regulatory genes and, consequently, on the formation of the methyl ester, needs to be systematically investigated. mdpi.comnih.govacs.org

Studies involving the targeted knockout or overexpression of candidate regulatory genes, followed by metabolomic analysis, will be instrumental in confirming their role in the esterification process. Furthermore, investigating the epigenetic regulation of the biosynthetic gene clusters involved may reveal another layer of control over the production of this compound. oup.comnih.gov

Exploration of Biological Roles of this compound Beyond Analytical Utility

While this compound is currently primarily utilized as an analytical standard, it is plausible that this derivative possesses its own unique biological activities. Future research should explore the potential toxicological effects and other biological roles of this compound.

Initial studies could involve in vitro cytotoxicity assays on various cell lines to compare the toxicity of the methyl ester to that of the parent compound, Ochratoxin A. researchgate.netresearchgate.net Given that OTA is known to be nephrotoxic, hepatotoxic, neurotoxic, and immunotoxic, it would be pertinent to investigate whether the methyl ester exhibits similar or different toxicological profiles. nih.govmdpi.comwikipedia.org

Furthermore, the esterification of the carboxylic acid group in OTA could potentially alter its interaction with biological targets. For instance, the inhibition of protein synthesis, a key mechanism of OTA toxicity, may be affected. researchgate.net Investigating the impact of this compound on cellular processes such as apoptosis, oxidative stress, and DNA damage would provide valuable insights into its potential biological significance. It is also conceivable that the methyl ester plays a role in fungal signaling or in the ecological interactions of the producing fungus.

Q & A